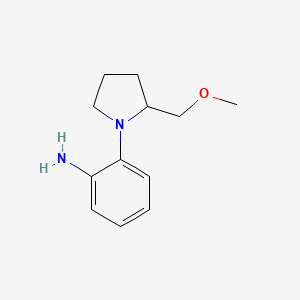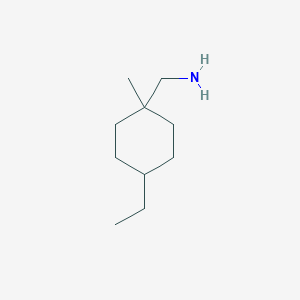
1-(4-Ethylbenzoyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone is a compound that features a pyrrolidine ring substituted with an amino group and a phenyl ring substituted with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also reduce the risk of human error and improve safety.
化学反应分析
Types of Reactions
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (3-nitropyrrolidin-1-yl)(4-ethylphenyl)methanone.
Reduction: Formation of (3-aminopyrrolidin-1-yl)(4-ethylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3-Aminopyrrolidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(3-Aminopyrrolidin-1-yl)(4-phenyl)methanone: Lacks the ethyl substitution on the phenyl ring.
(3-Aminopyrrolidin-1-yl)(4-chlorophenyl)methanone: Contains a chlorine atom instead of an ethyl group on the phenyl ring.
Uniqueness
(3-Aminopyrrolidin-1-yl)(4-ethylphenyl)methanone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of biological molecules.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
(3-aminopyrrolidin-1-yl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-2-10-3-5-11(6-4-10)13(16)15-8-7-12(14)9-15/h3-6,12H,2,7-9,14H2,1H3 |
InChI 键 |
OXUMPMCPXZRBDC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
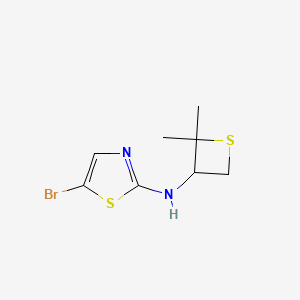

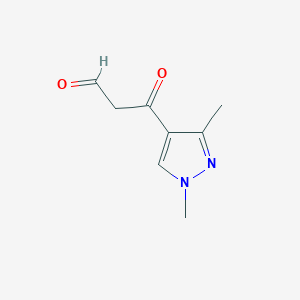
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
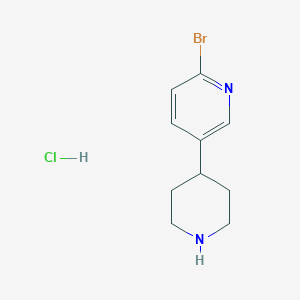


![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
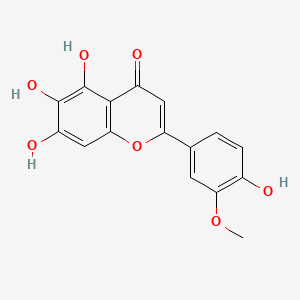
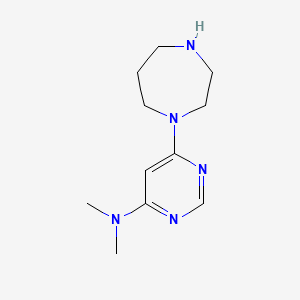
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
